molecular formula C13H14O2 B14893921 3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one

3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one

Cat. No.: B14893921
M. Wt: 202.25 g/mol
InChI Key: BJNKDIZEHHTGTQ-UHFFFAOYSA-N
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Description

3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one can be achieved through several methods. One notable approach involves a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method utilizes a catalysis system of copper (II) and bisoxazoline (Cu(II)/BOX) to efficiently construct the spirocyclic structure from substituted benzoquinones and allylic alcohols . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and enantioselectivity.

Industrial Production Methods

While specific industrial production methods for 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one are not extensively documented, the principles of scalable organic synthesis can be applied. This includes optimizing reaction conditions for large-scale production, utilizing continuous flow reactors, and ensuring the availability of starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially leading to the formation of different stereoisomers.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzofuran ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[3H-1-benzofuran-2,4'-cyclohexane]-1'-one

InChI

InChI=1S/C13H14O2/c14-11-5-7-13(8-6-11)9-10-3-1-2-4-12(10)15-13/h1-4H,5-9H2

InChI Key

BJNKDIZEHHTGTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CC3=CC=CC=C3O2

Origin of Product

United States

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